Bagremycin B is a novel antibiotic compound produced by Streptomyces sp. Tü 4128, classified under the category of amino-aromatic antibiotics. It exhibits moderate antibacterial activity against Gram-positive bacteria and certain fungi. The biosynthetic pathway for bagremycin B involves the condensation of 3-amino-4-hydroxybenzoic acid with p-vinylphenol, resulting in its unique chemical structure and bioactivity .
Bagremycin B is derived from the actinobacterium Streptomyces sp. Tü 4128, which has been identified as a prolific producer of various secondary metabolites, including bagremycin A and B. These compounds are part of a broader family of metabolites known for their antimicrobial properties . The classification of bagremycin B within the antibiotic category is significant due to its potential applications in combating resistant bacterial strains.
The biosynthesis of bagremycin B is orchestrated by a specific biosynthetic gene cluster (BGC) within the Streptomyces genome. Key genes involved in this pathway include bagB and bagC, which were identified through cloning and characterization studies. These genes encode enzymes that facilitate the formation of 3-amino-4-hydroxybenzoic acid and its subsequent condensation with p-vinylphenol .
High-pressure liquid chromatography (HPLC) is employed to analyze the production of bagremycin B, allowing researchers to monitor its synthesis and quantify yields during fermentation processes . The identification of these compounds typically involves diode-array screening methods coupled with mass spectrometry for structural elucidation.
Bagremycin B is characterized by its distinct molecular structure, which features a phenolic backbone derived from 3-amino-4-hydroxybenzoic acid. The molecular formula for bagremycin B is C₁₄H₁₅N₁O₃, with a molecular weight of approximately 245.28 g/mol. Its structure includes functional groups that contribute to its antibiotic activity, particularly against Gram-positive bacteria .
The primary chemical reaction involved in the synthesis of bagremycin B is the condensation reaction between 3-amino-4-hydroxybenzoic acid and p-vinylphenol. This reaction is catalyzed by specific enzymes encoded by the aforementioned biosynthetic genes, leading to the formation of the final antibiotic product. The reaction conditions, such as pH and temperature, can significantly influence yield and purity during bioproduction processes .
The mechanism of action for bagremycin B involves interference with bacterial cell wall synthesis, which is crucial for bacterial survival. By inhibiting key enzymes involved in this process, bagremycin B disrupts cell integrity, leading to bacterial cell lysis. This mode of action is particularly effective against Gram-positive bacteria due to their reliance on peptidoglycan layers for structural support .
Bagremycin B exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for therapeutic applications.
Bagremycin B holds promise in various scientific applications, particularly in pharmaceuticals as an antimicrobial agent. Its effectiveness against resistant strains of bacteria makes it a candidate for further development into therapeutic drugs. Additionally, research into its biosynthetic pathways provides insights into natural product chemistry, potentially leading to the discovery of novel antibiotics through bioengineering approaches .
Bagremycin B was first identified in 2001 alongside its analogue Bagremycin A during a systematic screening of microbial metabolites. Researchers isolated these compounds from Streptomyces sp. Tü 4128, a strain obtained from a soil sample in Java, Indonesia. The discovery employed HPLC-diode-array screening, a non-targeted approach comparing retention times and UV-visible spectra against a database of ~600 known antibiotics. Ethyl acetate extracts of culture filtrates harvested at multiple time points (3–14 days) revealed Bagremycin B (retention time: 8.9 min) as a distinct peak with no database match. Its structural elucidation combined NMR spectroscopy, ESI-MS, and X-ray crystallography, confirming it as a novel phenolic ester derivative [1] [9]. This discovery highlighted the utility of chemical screening in identifying structurally unique antibiotics from underexplored Streptomyces strains.
Table 1: Key Properties of Early-Discovered Bagremycins
Property | Bagremycin A | Bagremycin B |
---|---|---|
Molecular Formula | C₁₅H₁₃NO₃ | C₁₇H₁₅NO₄ |
Molecular Weight | 255.27 g/mol | 297.31 g/mol |
Retention Time (HPLC) | 7.9 min | 8.9 min |
Major Bioactivity | Anti-Candida | Anti-Botrytis |
Bagremycin B is primarily synthesized by phylogenetically diverse Streptomyces strains occupying distinct ecological niches:
Iron availability critically regulates production. Under iron depletion, S. lunaelactis directs its biosynthetic gene cluster (BGC) toward Bagremycin B. Conversely, iron sufficiency shifts metabolism toward ferroverdin trimer assembly [2]. This ecological flexibility demonstrates how microenvironmental triggers expand the chemical output of a single BGC.
Table 2: Bagremycin-Producing Streptomyces Strains and Habitats
Strain Designation | Species | Isolation Source | Key Compounds |
---|---|---|---|
Tü 4128 | Streptomyces sp. | Indonesian soil | Bagremycins A, B |
ZZ745 | Streptomyces sp. | Coastal mud | Bagremycins A, B, E, F, G |
MM109T | S. lunaelactis | Moonmilk deposit (cave) | Bagremycins, Ferroverdins |
Bagremycin B belongs to the amino-aromatic antibiotics—a subclass characterized by hybrid structures integrating aromatic amino acids and polyketide-like components. Its architecture comprises two key moieties:
Critically, Bagremycin B differs from Bagremycin A by N-acetylation at the C3 amino group (Fig. 1). This modification enhances its lipophilicity (logP increase ≈0.8), influencing cellular uptake and bioactivity spectra [5] [9]. The modular assembly involves co-transcribed genes bagB (aldolase) and bagC (DHQ synthase), confirmed by gene knockout studies: Inactivation abolishes Bagremycin production entirely [7].
Fig. 1: Core Structure of Bagremycin B
3-N-Acetyl-4-hydroxybenzoyl -- O -- 4-vinylphenyl ↑ N-acetylation distinguishes from Bagremycin A
Structural diversity within this class is expanding. Marine Streptomyces sp. ZZ745 produces Bagremycins F and G—cysteine-conjugated derivatives of Bagremycin B with modified antibacterial spectra [4]. These variations underscore the biosynthetic plasticity of amino-aromatic frameworks.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7